2-(Hydroxymethyl)piperidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PIPERIDINECARBONYL CHLORIDE, 2-(HYDROXYMETHYL)- is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a carbonyl chloride group and a hydroxymethyl group attached to the piperidine ring .
Preparation Methods
The synthesis of 1-PIPERIDINECARBONYL CHLORIDE, 2-(HYDROXYMETHYL)- typically involves the reaction of piperidine with phosgene (COCl2) in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
1-PIPERIDINECARBONYL CHLORIDE, 2-(HYDROXYMETHYL)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form piperidine-2-carboxylic acid and hydrochloric acid.
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form a carboxyl group or reduction to form a methyl group.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium on carbon . Major products formed from these reactions include substituted piperidine derivatives, carboxylic acids, and alcohols .
Scientific Research Applications
1-PIPERIDINECARBONYL CHLORIDE, 2-(HYDROXYMETHYL)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a reagent in the modification of biomolecules and the study of enzyme mechanisms.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-PIPERIDINECARBONYL CHLORIDE, 2-(HYDROXYMETHYL)- involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the presence of the carbonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles . The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
1-PIPERIDINECARBONYL CHLORIDE, 2-(HYDROXYMETHYL)- can be compared with other similar compounds such as:
1-Pyrrolidinecarbonyl chloride: A five-membered ring analog with similar reactivity but different steric and electronic properties.
4-Morpholinecarbonyl chloride: Contains an oxygen atom in the ring, leading to different chemical behavior and applications.
Dimethylcarbamyl chloride: Lacks the piperidine ring structure, resulting in distinct reactivity and uses.
The uniqueness of 1-PIPERIDINECARBONYL CHLORIDE, 2-(HYDROXYMETHYL)- lies in its combination of the piperidine ring, carbonyl chloride group, and hydroxymethyl group, which confer specific reactivity and versatility in various chemical and biological applications .
Properties
CAS No. |
344326-76-7 |
---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-(hydroxymethyl)piperidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c8-7(11)9-4-2-1-3-6(9)5-10/h6,10H,1-5H2 |
InChI Key |
URWNUUAOJVNMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.